3-(5-(Methylcarbamoyl)pyridin-3-yl)acrylic acid
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Overview
Description
3-(5-(Methylcarbamoyl)pyridin-3-yl)acrylic acid is an organic compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol . This compound features a pyridine ring substituted with a methylcarbamoyl group and an acrylic acid moiety, making it a versatile molecule in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(Methylcarbamoyl)pyridin-3-yl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromopyridine and methyl isocyanate.
Formation of Intermediate: The reaction between 3-bromopyridine and methyl isocyanate forms an intermediate compound, 3-(methylcarbamoyl)pyridine.
Acrylic Acid Addition: The intermediate is then subjected to a Heck reaction with acrylic acid to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-(Methylcarbamoyl)pyridin-3-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(5-(Methylcarbamoyl)pyridin-3-yl)acrylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 3-(5-(Methylcarbamoyl)pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(2-Pyridyl)acrylic acid: Similar structure but with a different substitution pattern on the pyridine ring.
2-Methyl-3-(Pyridin-2-yl)acrylic acid: Features a methyl group on the pyridine ring, altering its chemical properties.
Uniqueness
3-(5-(Methylcarbamoyl)pyridin-3-yl)acrylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3-[5-(methylcarbamoyl)pyridin-3-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-11-10(15)8-4-7(5-12-6-8)2-3-9(13)14/h2-6H,1H3,(H,11,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAJWAAMEJAMEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=CC(=C1)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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